molecular formula C8H10N2O4 B8809442 5-(ethoxycarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid

5-(ethoxycarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B8809442
M. Wt: 198.18 g/mol
InChI Key: AUBHETFYUXEXGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(ethoxycarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C8H10N2O4 and its molecular weight is 198.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H10N2O4

Molecular Weight

198.18 g/mol

IUPAC Name

5-ethoxycarbonyl-1-methylpyrazole-4-carboxylic acid

InChI

InChI=1S/C8H10N2O4/c1-3-14-8(13)6-5(7(11)12)4-9-10(6)2/h4H,3H2,1-2H3,(H,11,12)

InChI Key

AUBHETFYUXEXGU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=NN1C)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

X-Zyme 6134 (20%, 90 mg) was added to a suspension of 2-methyl-2H-pyrazole-3,4-dicarboxylic acid diethyl ester (as prepared in Example 10, Step 1, 4.5 g, 19.5 mmol) in KPI (100 mM, pH 7.2, 450 ml). Sodium hydroxide solution (1 M, total amount 23.2 ml) was added slowly as needed to keep the pH constantly at 7.2 over the course of the reaction. After 18.5 h, the reaction mixture was extracted with tert-butyl methyl ether (TBME) to remove unwanted byproducts. The water layer was then acidified (pH 3.9) by addition of H2SO4, and extracted several times with TBME. During these extractions, the pH of the water layer was adjusted by addition of H2SO4 to a pH range between 4.2 and 3.8. After drying (Na2SO4) and evaporating the combined organic layers, a first crop of title compound (2.90 g, 74%) was obtained as a light grey solid. An additional crop of title compound (0.21 g, 5.3%) was obtained by adding brine to the water layer, repeated extraction with TBME, drying (Na2SO4) of the combined organic layers, and evaporation.
[Compound]
Name
6134
Quantity
90 mg
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
23.2 mL
Type
reactant
Reaction Step Two
Yield
74%

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